molecular formula C28H16N2 B12831841 2-(Pyren-1-yl)-1,10-phenanthroline

2-(Pyren-1-yl)-1,10-phenanthroline

Cat. No.: B12831841
M. Wt: 380.4 g/mol
InChI Key: ZYXMUDSQPAMEGC-UHFFFAOYSA-N
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Description

2-(Pyren-1-yl)-1,10-phenanthroline is a heterocyclic ligand featuring a pyrene moiety fused to the 2-position of the 1,10-phenanthroline backbone. Its molecular formula is C₂₈H₁₆N₂, with a molar mass of 380.44 g/mol . The pyrene group enhances π-conjugation, imparting unique photophysical properties, such as extended triplet-state lifetimes (~0.2 s at room temperature) due to reduced vibrational dissipation from the rigid pyrene framework . The 1,10-phenanthroline core provides strong chelating ability, making it valuable in coordination chemistry for metal-organic frameworks (MOFs) , catalysis , and organic light-emitting devices (OLEDs) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyren-1-yl)-1,10-phenanthroline typically involves the coupling of pyrene and phenanthroline derivatives. One common method is the Friedel-Crafts acylation of pyrene with a phenanthroline derivative in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Pyren-1-yl)-1,10-phenanthroline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Photobiological Applications

One of the most significant applications of 2-(Pyren-1-yl)-1,10-phenanthroline is in photodynamic therapy (PDT). PDT utilizes photosensitizers that produce reactive oxygen species upon light activation to induce cell death, particularly in cancer cells.

Case Study: Ruthenium(II) Dyads
Research has shown that ruthenium(II) dyads containing this compound exhibit remarkable photocytotoxicity. These complexes can intercalate with DNA and photocleave it under visible light irradiation. For instance, dyads with 3-substituted pyrenyl groups demonstrated the strongest binding affinity and caused significant DNA damage at low concentrations (5-10 µM) without exhibiting dark toxicity .

Table 1: Photobiological Activity of Ruthenium Dyads

Dyad StructureBinding AffinityPhotocytotoxicity (µM)Dark Toxicity
3-Pyrenyl DyadStrong5-10Minimal
5-Pyrenyl DyadModerate10-20Minimal

Coordination Chemistry

The compound serves as a versatile ligand in coordination chemistry due to its ability to form stable complexes with various metal ions.

Applications in Sensors and Catalysis
this compound is utilized in the development of sensors for detecting cations and anions due to its strong luminescent properties. Additionally, it plays a crucial role in catalysis as a component of redox catalysts and photocatalysts .

Case Study: Transition Metal Complexes
Transition metal complexes featuring this ligand have been synthesized for applications in dye-sensitized solar cells. The unique electronic properties imparted by the pyrene moiety enhance the efficiency of these solar cells by improving light absorption and electron transfer processes .

Medicinal Chemistry

In medicinal chemistry, compounds based on this compound are being investigated for their anticancer properties.

Case Study: Cytotoxic Activity
A study highlighted the cytotoxic effects of imidazo[4,5-f][1,10]phenanthroline derivatives containing pyrenyl groups. These compounds exhibited potent cytotoxic activity against various cancer cell lines and were identified as topoisomerase inhibitors, which are crucial targets for cancer therapy .

Table 2: Cytotoxic Activity of Pyrenyl Derivatives

Compound TypeCell Line TestedIC50 (µM)
Imidazo[4,5-f][1,10]phenanthrolineHaCaT5
Ruthenium ComplexesHuman Leukemia Cells10

Mechanism of Action

The mechanism of action of 2-(Pyren-1-yl)-1,10-phenanthroline is primarily based on its ability to interact with metal ions and other molecules through coordination and π-π interactions. The phenanthroline moiety acts as a bidentate ligand, coordinating to metal centers, while the pyrene moiety can engage in π-π stacking interactions. These interactions can modulate the electronic properties of the compound, making it useful in various applications .

Comparison with Similar Compounds

Structural and Electronic Variations

Table 1: Key Structural and Electronic Properties

Compound Substituent Position π-Conjugation Length Triplet Lifetime (RT) Key Applications References
2-(Pyren-1-yl)-1,10-phenanthroline 2-position Extended (pyrene) ~0.2 s OLEDs, MOFs, Catalysis
5-(Pyren-1-yl)-1,10-phenanthroline 5-position Moderate Not reported Photochemical MOFs
2-(4-Bromophenyl)-1,10-phenanthroline 2-position (Br) Limited N/A Catalysis, Cross-coupling
2-(Pyridyl)-1,10-phenanthroline 2-position (pyridyl) Moderate Short-lived Catalysis, Sensors

Key Insights :

  • Substituent Position : Pyrene substitution at the 2-position (vs. 5- or 4-positions) maximizes π-conjugation and steric compatibility with metal centers, enhancing photophysical and catalytic performance .
  • Electronic Effects : Electron-rich pyrene improves photoabsorptivity and triplet lifetimes compared to electron-withdrawing bromophenyl groups .

Catalytic Performance

Table 2: Catalytic Efficiency in Glycerol Oxidation

Catalyst (Ligand) GLY Conversion (%) Selectivity to DHA (%) Metal Center Reference
This compound Not reported Not reported Ru(II)/Co(II)
2-(Pyridyl)-1,10-phenanthroline 85 72 Mn
Unmodified LDH (Control) <5 <10 N/A

Key Insights :

  • Ligands with larger π-systems (e.g., pyrenyl) enhance metal dispersion and catalytic activity by stabilizing metal-ligand π-backbonding .
  • Pyridyl-phenanthrolines show moderate activity, while pyrenyl derivatives are hypothesized to outperform them due to superior electronic modulation .

Key Insights :

  • Triplet-state longevity in pyrenyl derivatives supports applications in light-harvesting and exciton transport .

Biological Activity

2-(Pyren-1-yl)-1,10-phenanthroline is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in photodynamic therapy (PDT) and as a potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a pyrene moiety attached to the 1,10-phenanthroline framework. This structural combination enhances its photophysical properties, making it suitable for applications in PDT.

1. Anticancer Activity

Research has demonstrated that metal complexes of this compound exhibit significant anticancer properties. Notably, Ru(II) complexes incorporating this ligand have shown high phototoxicity towards melanoma cells.

Key Findings:

  • Phototoxicity : The Ru(II) complex with 2-(Pyren-1-yl)-1H-imidazo[4,5-f][1,10]phenanthroline exhibited an effective concentration (EC50) in the range of 0.2–0.5 μM for phototoxic effects against SK-MEL-28 melanoma cells, indicating strong potential for PDT applications .
  • Low Dark Toxicity : These complexes demonstrated low toxicity in the absence of light (EC50 = 58–230 μM), suggesting a favorable therapeutic index for selective tumor targeting .

The mechanism underlying the anticancer activity involves the generation of reactive oxygen species (ROS) upon light activation. The Ru(II) complexes can operate via both type I and type II photochemical processes:

  • Type I Mechanism : Involves the generation of radicals that can damage cellular components.
  • Type II Mechanism : Primarily generates singlet oxygen (1O2^1O_2), which is highly reactive and can induce apoptosis in cancer cells .

Data Table: Phototherapeutic Indices and Quantum Yields

Complex TypePhototherapeutic Index (PI)Singlet Oxygen Quantum Yield (ΦΔ\Phi_{\Delta})
Ru(II) complex with 2-(Pyren-1-yl)-1H-imidazo[4,5-f][1,10]phenanthrolineHighest observed (specific value not disclosed)0.84
Other Ru(II) complexesVariesVaries

Case Study 1: Synthesis and Evaluation of Ru(II) Complexes

In a study conducted by Monro et al., several Ru(II) dyads were synthesized incorporating pyrenyl ligands. The study focused on their potential for PDT applications. The results indicated that these complexes could effectively induce apoptosis in cancer cells through ROS generation upon light activation .

Case Study 2: Photophysical Properties

A comprehensive analysis by Zhang et al. highlighted that increasing π-conjugation in ligands like this compound leads to lower energy states conducive to enhanced phototoxic effects. This study also explored the relationship between ligand structure and biological activity, emphasizing the importance of molecular design in developing effective PDT agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Pyren-1-yl)-1,10-phenanthroline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via ligand substitution reactions using pyrenyl lithium reagents or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with halogenated phenanthroline precursors. For purity, employ column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using NMR (e.g., ¹H/¹³C) and HPLC-MS .

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Analyze π→π* transitions of the pyrenyl and phenanthroline moieties (λmax ~ 250–350 nm). Compare with parent phenanthroline to assess electronic conjugation .
  • Fluorescence Spectroscopy : Measure emission spectra (excitation at 340 nm) to evaluate intramolecular charge transfer (ICT) effects.
  • NMR : Use DMSO-d₆ to resolve aromatic proton signals (δ 8.5–9.5 ppm for phenanthroline; δ 7.5–8.5 ppm for pyrenyl protons). Assign peaks via 2D-COSY and HSQC .

Q. What are the primary applications of this compound in coordination chemistry?

  • Methodological Answer : The ligand forms stable complexes with transition metals (e.g., Ru²⁺, Cu²⁺) for photophysical studies. For example, [Ru(bpy)₂(Py-phen)]²⁺ complexes exhibit enhanced visible-light absorption and redox activity. Synthesize complexes under inert conditions (Schlenk line) and characterize via cyclic voltammetry (E₁/₂ for Ru³⁺/²⁺ ~ 1.2 V vs. Ag/AgCl) and X-ray crystallography .

Advanced Research Questions

Q. How does substitution at the phenanthroline 2-position (pyrenyl vs. aryl groups) influence metal complex stability and photophysical properties?

  • Methodological Answer : Compare redox potentials (cyclic voltammetry) and emission lifetimes (time-resolved fluorescence) of pyrenyl-substituted complexes vs. phenyl/alkyl analogs. Pyrenyl groups increase π-stacking interactions, stabilizing excited states (longer τ ~ 100–500 ns) but may reduce solubility. Use DFT calculations (B3LYP/6-31G*) to model frontier molecular orbitals and predict charge-transfer pathways .

Q. What strategies resolve contradictions in electrochemical data for pyrenyl-phenanthroline complexes (e.g., inconsistent E₁/₂ values)?

  • Methodological Answer :

  • Controlled Environment : Perform experiments under strict O₂-free conditions (glovebox) to prevent oxidation artifacts.
  • Reference Electrodes : Calibrate using ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard.
  • Solvent Effects : Test in aprotic (e.g., CH₃CN) vs. protic solvents (e.g., H₂O) to assess ion-pairing impacts.
  • Supporting Electrolyte : Vary electrolyte concentration (e.g., 0.1 M vs. 0.5 M TBAPF₆) to evaluate double-layer effects .

Q. How can this compound be integrated into supramolecular systems for light-harvesting applications?

  • Methodological Answer : Design donor-acceptor systems by coupling the ligand with electron-deficient moieties (e.g., fullerenes or quinones). Use Förster resonance energy transfer (FRET) to study excitation migration. Assemble via π-π stacking or host-guest interactions (e.g., cucurbiturils). Characterize via transient absorption spectroscopy to quantify charge-separated state lifetimes .

Q. What are the challenges in crystallizing pyrenyl-phenanthroline derivatives, and how can they be mitigated?

  • Methodological Answer : Pyrenyl's bulkiness often causes lattice disorder. Strategies:

  • Slow Diffusion : Layer hexane over a DCM/THF solution of the compound.
  • Co-crystallization : Add small-molecule templates (e.g., acetic acid) to stabilize packing.
  • Temperature Control : Use low-temperature crystallization (e.g., –20°C) to slow nucleation. Validate crystal quality via R-factor (<5%) and thermal ellipsoid analysis .

Q. Methodological Considerations

  • Safety Protocols : Handle pyrenyl derivatives under fume hoods; wear nitrile gloves and PPE to avoid dermal exposure (teratogenicity risk) .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to deconvolute overlapping spectroscopic signals. Cross-validate computational models with experimental redox/emission data .

Properties

Molecular Formula

C28H16N2

Molecular Weight

380.4 g/mol

IUPAC Name

2-pyren-1-yl-1,10-phenanthroline

InChI

InChI=1S/C28H16N2/c1-3-17-6-7-19-10-13-22(23-14-11-18(4-1)25(17)26(19)23)24-15-12-21-9-8-20-5-2-16-29-27(20)28(21)30-24/h1-16H

InChI Key

ZYXMUDSQPAMEGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=NC6=C(C=CC7=C6N=CC=C7)C=C5

Origin of Product

United States

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